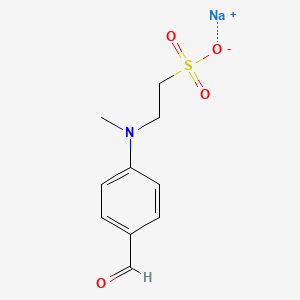
Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate is an organic compound with the molecular formula C10H12NNaO4S. It is a derivative of ethanesulfonic acid, where the sulfonic acid group is substituted with a 2-[(4-formylphenyl)methylamino] group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt typically involves the reaction of ethanesulfonic acid with 4-formylphenylmethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve the desired quality .
Types of Reactions:
Oxidation: Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.
Reduction: The compound can also undergo reduction reactions, where the formyl group is reduced to a hydroxyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The sulfonic acid group can participate in ionic interactions, affecting the solubility and stability of the compound in aqueous solutions .
Comparación Con Compuestos Similares
- Methanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt
- Propane-1-sulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt
Comparison: Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to methanesulfonic acid derivatives, it has a longer carbon chain, which can influence its reactivity and solubility. Compared to propane-1-sulfonic acid derivatives, it has a different spatial arrangement of functional groups, affecting its interaction with molecular targets .
Propiedades
Número CAS |
56405-41-5 |
|---|---|
Fórmula molecular |
C10H13NNaO4S |
Peso molecular |
266.27 g/mol |
Nombre IUPAC |
sodium;2-(4-formyl-N-methylanilino)ethanesulfonate |
InChI |
InChI=1S/C10H13NO4S.Na/c1-11(6-7-16(13,14)15)10-4-2-9(8-12)3-5-10;/h2-5,8H,6-7H2,1H3,(H,13,14,15); |
Clave InChI |
BWRVBJGZXOXEMV-UHFFFAOYSA-N |
SMILES |
CN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)C=O.[Na+] |
SMILES canónico |
CN(CCS(=O)(=O)O)C1=CC=C(C=C1)C=O.[Na] |
Key on ui other cas no. |
56405-41-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















